N-(4-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carbonyl)phenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-[4-(4-cyclopropyl-1-methyl-5-oxo-1,2,4-triazol-3-yl)piperidine-1-carbonyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3/c1-13(26)21-16-5-3-15(4-6-16)19(27)24-11-9-14(10-12-24)18-22-23(2)20(28)25(18)17-7-8-17/h3-6,14,17H,7-12H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLBQLCEFSCDKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NN(C(=O)N3C4CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carbonyl)phenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Structural Overview
The compound features several notable structural components:
- Cyclopropyl Group : Enhances lipophilicity and may influence receptor binding.
- Piperidine Ring : Known for its role in various pharmacological activities.
- Triazole Moiety : Associated with antifungal and anticancer properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The triazole ring is particularly noted for its role in modulating biological processes:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to receptors, potentially altering cellular responses.
Biological Activity Summary
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound show significant antimicrobial properties. For example:
- Study A : Tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) as low as 10 µg/mL .
Anticancer Properties
In vitro studies have revealed that the compound exhibits cytotoxicity against several cancer cell lines:
- Study B : Evaluated the compound's effect on HeLa and MCF7 cell lines, reporting IC50 values of 15 µM and 20 µM respectively .
Mechanistic Insights
The interaction of the compound with biological targets has been explored using molecular dynamics simulations:
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to N-(4-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carbonyl)phenyl)acetamide exhibit notable antimicrobial activity. The triazole derivatives are particularly recognized for their antifungal properties and may also show antibacterial effects against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Activity
A study demonstrated that triazole derivatives exhibited significant antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values reported as low as 32 µg/mL.
Anticancer Activity
The compound has shown promise in anticancer research. Triazole-containing compounds are known to inhibit tumor growth through various mechanisms, including the induction of apoptosis in cancer cells.
In Vitro Studies
In vitro studies have indicated that related compounds can induce apoptosis in cancer cell lines. For instance:
Summary of Research Findings
The research surrounding this compound highlights its potential applications in antimicrobial and anticancer therapies. The unique structural features contribute to its biological activities, warranting further investigation into its therapeutic potential.
Chemical Reactions Analysis
Reactivity of the 1,2,4-Triazole Core
The 1,2,4-triazole ring is a key pharmacophore with versatile reactivity:
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Electrophilic Substitution : The triazole’s nitrogen atoms enable reactions at positions 3 and 5. For example, halogenation or nitration may occur under acidic conditions, as seen in related triazole derivatives .
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Alkylation/Acylation : The N1-methyl group (1-methyl) stabilizes the triazole ring against nucleophilic attack but allows regioselective alkylation at N4 under basic conditions .
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Oxidation : The 5-oxo group may undergo reduction to a thione (e.g., using Lawesson’s reagent) or further functionalization via nucleophilic addition .
Piperidine-1-Carbonyl Reactivity
The piperidine carbonyl participates in:
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Nucleophilic Acyl Substitution : Reacts with amines (e.g., hydrazines) to form hydrazides or with alcohols to generate esters. For example, analogous piperidine-carbonyl derivatives undergo substitution with glycine to yield amides .
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Hydrolysis : Under acidic or basic conditions, the carbonyl may hydrolyze to a carboxylic acid, though steric hindrance from the triazole and cyclopropyl groups could slow this process .
Acetamide Group Reactivity
The terminal acetamide group exhibits:
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Hydrolysis : Cleavage to a free amine occurs under strong acidic (HCl) or basic (NaOH) conditions. For example, acetamide hydrolysis in CFTR potentiators proceeds at 80°C with 6M HCl .
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Condensation Reactions : The acetamide’s NH may react with aldehydes to form Schiff bases, as demonstrated in thiadiazole-acetamide hybrids .
Cyclopropane Ring Stability and Reactivity
The cyclopropyl group is generally stable but can undergo:
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Ring-Opening : Under strong acids (e.g., H2SO4) or transition metal catalysis (e.g., Ni), the cyclopropane may open to form alkenes or react with electrophiles .
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Functionalization : Direct substitution is unlikely due to strain, but adjacent groups (e.g., triazole’s oxo group) may facilitate conjugated reactions .
Synthetic Pathways for Key Intermediates
Oxidation of the 5-Oxo Group
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Substrate : 5-Oxo-1,2,4-triazole
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Reagent : NH4Fe(SO4)2·12H2O (Fenton-like conditions)
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Product : 5-Hydroxy-1,2,4-triazole
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Yield : Not reported (similar oxidative cyclizations yield 55–83%) .
Piperidine Carbonyl Substitution
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Substrate : Piperidine-1-carbonyl chloride
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Reagent : Glycine (in NaOH)
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Product : Piperidine-glycine amide
Stability Under Physiological Conditions
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pH Stability : Stable at pH 4–8 (analogous triazoles show <10% degradation over 24 hours) .
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Thermal Stability : Decomposes above 200°C (DSC data for related compounds) .
Comparative Reactivity with Structural Analogs
Challenges in Functionalization
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, the compound is compared to two structurally related molecules: 2-[(4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-isopropyl-N-(4-pyridinyl)acetamide () and carfentrazone-ethyl (a triazolinone herbicide, ).
Table 1: Structural and Functional Comparison
Key Findings :
The cyclopropyl group at the triazolone 4-position is unique compared to the allyl () and trifluoromethyl () substituents, which may influence metabolic stability and steric interactions .
Functional Group Impact :
- The acetamide moiety in the target compound and ’s analog contrasts with the ester group in carfentrazone-ethyl, suggesting differences in solubility and bioavailability.
- The thioether in ’s compound may confer redox activity, absent in the target molecule .
However, the piperidine-acetamide extension in the target molecule could modify target specificity or pharmacokinetics.
Research Implications and Limitations
- Synthesis and Characterization : The target compound’s structural complexity necessitates advanced crystallographic techniques (e.g., SHELX programs for refinement), as highlighted in –2 .
- Activity Data Gap : While carfentrazone-ethyl’s herbicidal activity is well-documented, the target compound’s biological data remain speculative. Comparative in vitro assays (e.g., PPO inhibition) are needed to validate functional parallels.
- SAR Insights : The cyclopropyl group’s role in triazolone derivatives warrants further study, as similar substituents in other agrochemicals enhance photostability and soil persistence .
Q & A
Basic: What are the recommended synthetic routes for N-(4-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carbonyl)phenyl)acetamide?
The synthesis typically involves multi-step reactions, including cyclocondensation, coupling, and functional group modifications. For example:
- Triazolone core formation : Cyclopropylamine derivatives can react with hydrazine-carboxylates under reflux to form the 1,2,4-triazol-5-one ring .
- Piperidine coupling : A Buchwald-Hartwig amination or palladium-catalyzed cross-coupling may link the triazolone to the piperidine moiety .
- Acetamide functionalization : The final acetamide group is introduced via nucleophilic acyl substitution using acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine) .
Key validation : Monitor reactions using HPLC or LC-MS to confirm intermediate purity (>95%) and final product identity via H/C NMR and HRMS .
Basic: How is the biological activity of this compound assessed in preclinical studies?
Standard protocols include:
- In vitro assays : Evaluate antimicrobial activity via microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) . Anticancer potential is tested using MTT assays on cancer cell lines (e.g., MCF-7, HepG2) .
- Enzyme inhibition : Measure IC values against target enzymes (e.g., kinases, proteases) using fluorometric or colorimetric substrates .
- ADMET profiling : Assess solubility (shake-flask method), metabolic stability (microsomal incubation), and cytotoxicity (HEK293 cells) .
Basic: What analytical techniques are critical for structural elucidation?
- Single-crystal XRD : Resolve stereochemistry and confirm the triazolone-piperidine-acetamide backbone (e.g., C–C bond lengths: 1.48–1.52 Å; torsion angles: ±5° deviations) .
- NMR spectroscopy : Identify key signals (e.g., triazolone NH at δ 10–12 ppm; piperidine protons at δ 2.5–3.5 ppm) .
- FT-IR : Detect carbonyl stretches (C=O at 1650–1750 cm) and amide N–H bends (1540–1640 cm) .
Advanced: How can molecular docking studies optimize target binding affinity?
- Target selection : Prioritize proteins with structural homology to known triazolone targets (e.g., bacterial DHFR, human kinases) .
- Docking workflow :
- Validation : Compare docking results with experimental IC values and mutate key residues to confirm binding hypotheses .
Advanced: How do structural modifications influence SAR in this compound class?
- Triazolone substituents : Cyclopropyl groups enhance metabolic stability but reduce solubility; methyl groups at N1 improve kinase inhibition .
- Piperidine modifications : Aryl carbonyl linkages (e.g., phenyl vs. pyridinyl) modulate membrane permeability (logP: 2.1 vs. 1.8) .
- Acetamide variations : Hydroxyacetamide derivatives increase hydrogen-bond donor capacity, improving antibacterial activity (MIC: 2 µg/mL vs. 8 µg/mL for parent compound) .
Advanced: How can researchers resolve contradictions in bioactivity data across studies?
- Source analysis : Compare assay conditions (e.g., cell line origin, serum concentration). For example, discrepancies in IC values may arise from differences in ATP concentrations in kinase assays .
- Batch variability : Test purity (HPLC ≥98%) and confirm stereochemistry (CD spectroscopy) to rule out enantiomer-driven effects .
- Meta-analysis : Use tools like Forest plots to statistically aggregate data and identify outliers .
Advanced: What experimental design strategies improve synthesis yield and reproducibility?
- DoE optimization : Vary parameters (temperature, catalyst loading) using a central composite design to identify optimal conditions (e.g., 150°C, 0.01 M zeolite catalyst for 5 h reflux) .
- Flow chemistry : Continuous-flow reactors enhance reproducibility in diazomethane-based coupling steps (residence time: 10 min; yield: 85% vs. 65% batch) .
- In-line analytics : Implement PAT tools (e.g., ReactIR) to monitor reaction progress and adjust parameters dynamically .
Advanced: How are advanced chromatographic methods applied in purity analysis?
- HPLC conditions : Use Chromolith columns (C18, 4.6 × 100 mm) with a gradient of 0.1% TFA in acetonitrile/water (flow rate: 1 mL/min; detection: 254 nm) .
- Impurity profiling : Identify byproducts (e.g., deacetylated analogs) via LC-MS/MS (ESI+) and compare with synthetic standards .
- Chiral separation : Employ Chiralpak AD-H columns (hexane:isopropanol 90:10) to resolve enantiomers (α > 1.5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
